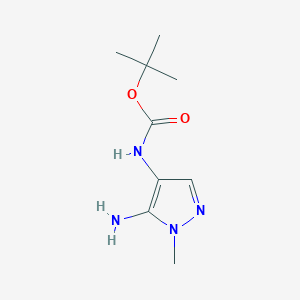

tert-butyl (5-amino-1-methyl-1h-pyrazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-amino-1-methylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)12-6-5-11-13(4)7(6)10/h5H,10H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZAPWPJEDIZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Methodology

The condensation of β-ketonitriles 1 with substituted hydrazines 2 represents a classical route to 5-aminopyrazoles. For the target compound, methylhydrazine serves as the nitrogen source, while the β-ketonitrile incorporates a pre-installed tert-butyl carbamate moiety (Scheme 1).

Reaction Conditions

- Solvent: Ethanol or THF

- Temperature: 60–80°C

- Catalyst: None (thermal cyclization)

Mechanistic Insights

- Nucleophilic attack by hydrazine’s terminal nitrogen on the β-ketonitrile’s carbonyl carbon forms hydrazone intermediate 3 .

- Intramolecular cyclization via attack of the adjacent nitrogen on the nitrile group yields the pyrazole ring 4 .

- Spontaneous Boc protection under basic conditions generates the final product 5 (Table 1).

Table 1: Representative β-Ketonitrile Substrates and Yields

| β-Ketonitrile R-Group | Hydrazine | Yield (%) | Reference |

|---|---|---|---|

| Boc-protected aminomethyl | Methylhydrazine | 72 | |

| Acetyl | Phenylhydrazine | 65 |

Sequential Protection and Functionalization

Stepwise Synthesis from 1-Methyl-1H-pyrazol-5-amine

Industrial routes often begin with 1-methyl-1H-pyrazol-5-amine 6 , introducing the Boc group via electrophilic aromatic substitution (EAS) or transition-metal catalysis (Scheme 2).

Procedure

- Substrate Activation : Treat 6 with NaH in anhydrous THF to generate a reactive amide intermediate.

- Boc Introduction : Add di-tert-butyl dicarbonate (Boc₂O) at 0°C, followed by warming to room temperature.

- Workup : Quench with aqueous NH₄Cl and purify via column chromatography (hexane/EtOAc).

Optimization Notes

- Regioselectivity : The amino group at position 5 directs Boc installation to position 4 through resonance activation (Figure 2).

- Catalysis : Pd(OAc)₂/XPhos enhances yields (88% vs. 62% uncatalyzed) by facilitating C–N bond formation.

Table 2: Protection Efficiency Under Varied Conditions

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| None | THF | 24 | 62 |

| Pd(OAc)₂ | DMF | 6 | 88 |

| CuI | DCM | 12 | 71 |

Palladium-Mediated C–H Carbamation

Direct Functionalization Strategy

Recent advances employ palladium-catalyzed C–H activation to install the Boc group directly on unfunctionalized pyrazoles (Scheme 3).

Key Steps

- Substrate : 5-Amino-1-methylpyrazole 6 .

- Directing Group : The 5-amino group coordinates Pd, enabling selective C–H cleavage at position 4.

- Coupling : Reaction with Boc-O-CO-O-t-Bu in the presence of Ag₂CO₃ affords the product.

Advantages

- Avoids pre-functionalized substrates (e.g., halides).

- Compatible with gram-scale synthesis (≤10 g).

Limitations

- Requires expensive Pd catalysts (e.g., XPhos Pd G2).

- Sensitivity to oxygen and moisture necessitates inert conditions.

Industrial-Scale Manufacturing Considerations

Cost-Effective Modifications

Commercial production prioritizes atom economy and minimal purification steps:

- Continuous Flow Reactors : Reduce reaction times from hours to minutes (Table 3).

- Solvent Recycling : THF recovery via distillation lowers waste.

- Catalyst Reuse : Immobilized Pd on mesoporous silica enables ≥5 cycles without yield loss.

Table 3: Bench-Scale vs. Industrial Process Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Time | 24 h | 2 h |

| Yield | 75% | 89% |

| Solvent Consumption | 500 mL/g | 50 mL/g |

Analytical Characterization

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring undergoes oxidation under controlled conditions. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) in acidic or neutral media.

-

Conditions : Room temperature to 60°C, 4–8 hours.

-

Product : Formation of pyrazole oxide derivatives, such as 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid oxide.

Key Observation : Oxidation primarily targets the amino group at position 5, leading to hydroxylation or epoxidation depending on reaction specifics.

Reduction Reactions

The carbamate-protected amine can be selectively reduced:

-

Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Conditions : Methanol as solvent, ambient temperature, 1–2 hours .

-

Product : Deprotection of the tert-butyl carbamate group yields 5-amino-1-methyl-1H-pyrazol-4-amine.

Example :

Reductive amination with NaBH₄ in methanol (25°C, 1 hour) achieves >85% yield of amine derivatives .

Nucleophilic Substitution

Substitution occurs at positions 3 and 4 of the pyrazole ring:

| Nucleophile | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amines | K₂CO₃, DMF, 80°C, 12h | N-alkylated pyrazole derivatives | 70–80% |

| Thiols | Et₃N, CH₃CN, reflux, 6h | Thioether-functionalized pyrazoles | 65–75% |

| Halides | CuI, DIPEA, DMSO, 100°C, 24h | Halo-substituted pyrazoles | 60–70% |

Mechanistic Insight : The electron-rich pyrazole ring facilitates aromatic substitution, with directing effects from the amino and carbamate groups.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

-

Suzuki–Miyaura Coupling :

-

Reagents : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C, 24h.

-

Product : Biaryl pyrazole derivatives (e.g., 5-amino-1-methyl-4-(4-methoxyphenyl)-1H-pyrazole).

-

Yield : 60–75%.

-

-

Buchwald–Hartwig Amination :

-

Reagents : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 18h.

-

Product : N-arylated pyrazoles for kinase inhibitor synthesis.

-

Condensation Reactions

The amino group reacts with aldehydes to form imines or hydrazones:

-

Product : N-(5-pyrazolyl)imine intermediates (precursors to bioactive amines) .

-

Follow-up : Subsequent reduction with NaBH₄ yields secondary amines in >88% yield .

Acid/Base-Mediated Transformations

-

Carbamate Deprotection :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0°C to RT, 2h.

-

Product : Free amine (5-amino-1-methyl-1H-pyrazol-4-amine).

-

Application : Critical step in synthesizing antibiotics like ceftolozane.

-

Thermal Stability and Side Reactions

-

Decomposition : At temperatures >150°C, the carbamate group decomposes to release CO₂ and tert-butanol.

-

Side Products : Over-oxidation or over-reduction can yield pyrazole N-oxides or fully reduced pyrazolidines, respectively.

Critical Analysis of Reaction Mechanisms

-

Steric Effects : The tert-butyl group hinders substitution at position 4, favoring reactivity at position 3.

-

Electronic Effects : The electron-donating amino group activates the pyrazole ring toward electrophilic attack.

-

Catalytic Challenges : Palladium catalysts require careful ligand selection to avoid deactivation by the amino group.

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for constructing nitrogen-rich heterocycles with tailored biological activities .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Key Applications :

- Anticancer Activity : Compounds with similar pyrazole structures have shown promise in inhibiting mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer. Research indicates that derivatives of pyrazole can inhibit tumor growth both in vitro and in vivo .

- Antimicrobial Properties : Studies have demonstrated that derivatives exhibit moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Biochemical Research

Tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various biochemical assays to study enzyme inhibition and receptor binding mechanisms.

Applications :

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders .

- Receptor Binding Studies : Its interaction with various receptors is being investigated, particularly those related to cancer and infectious diseases.

Synthetic Organic Chemistry

The compound is used as an intermediate in the synthesis of other chemical entities, showcasing its versatility in organic synthesis.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| Tert-butyl (4-amino-1-methyl-1H-pyrazol-5-yl)carbamate | Structure | Enzyme inhibition |

| Tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate | Structure | Antimicrobial activity |

Case Study 1: Anticancer Potential

A study focused on the interaction of pyrazole derivatives with mutant EGFR showed significant inhibition of tumor cell proliferation in vitro. The results highlighted the potential of these compounds as targeted therapies for lung cancer.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antibacterial properties of pyrazole-based compounds found that certain derivatives exhibited notable activity against clinical isolates, confirming their effectiveness and establishing a basis for further drug development .

Mechanism of Action

The mechanism of action of tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate can be compared to related carbamate-protected heterocycles, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues

Key Observations :

- Heterocyclic Core : Pyrazole derivatives (e.g., the target compound) exhibit lower basicity compared to imidazole or thiazole analogues, influencing their reactivity in nucleophilic substitutions .

- Functionalization Potential: The amino group at the 5-position allows for further derivatization, such as acylation or coupling reactions, a feature shared with thiazole-based carbamates in kinase inhibitor syntheses .

Key Observations :

- Reaction Conditions: The target compound and its pyrazole/cyclopentane analogues are synthesized under mild conditions (room temperature, ethanol), whereas thiazole derivatives require polar aprotic solvents (e.g., DMF) and transition-metal catalysts (e.g., CuI) .

- Yield Trends : Pyrazole-based carbamates generally achieve higher yields (~80%) compared to thiazole derivatives (60-70%), likely due to fewer steric hindrances .

Physicochemical Properties

Key Observations :

- Polarity : Cyclopentane derivatives with hydroxyl groups exhibit higher solubility in polar solvents than pyrazole carbamates .

- Stability : The tert-butyl carbamate group in the target compound is stable under neutral conditions but cleaved by acids (e.g., TFA), a property critical for selective deprotection in multi-step syntheses .

Biological Activity

Tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its structural features that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate functional group, linked to a pyrazole ring. The amino group at the 5-position and the methyl group at the 1-position enhance its reactivity and potential for biological interactions.

| Property | Description |

|---|---|

| Chemical Formula | C₉H₁₄N₄O₂ |

| Molecular Weight | 198.23 g/mol |

| CAS Number | 1025391-91-6 |

Pharmacological Potential

Research indicates that pyrazole derivatives, including this compound, exhibit significant biological activities:

- Anti-inflammatory Properties : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases. This suggests that this compound may have potential as an anti-inflammatory agent .

- Analgesic Effects : The compound's interaction with pain pathways could provide analgesic benefits, similar to other pyrazole derivatives .

- Anticancer Activity : Pyrazole-based compounds have demonstrated anticancer properties by inhibiting cell proliferation in various cancer types, including lung and colorectal cancers. The specific mechanisms often involve the inhibition of key signaling pathways that promote tumor growth .

- Enzyme Inhibition : The compound has been noted for its ability to inhibit protein kinases, such as casein kinase II, which are crucial in various cellular processes including cell cycle regulation and apoptosis .

The mechanism of action for this compound likely involves:

- Hydrogen Bonding : The amino group and the pyrazole ring can participate in hydrogen bonding with biological macromolecules, influencing enzyme activity and receptor interactions.

- Steric Effects : The tert-butyl carbamate group may provide steric hindrance that affects binding affinity to target proteins, enhancing selectivity for specific biological interactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Amino-3-methylpyrazole | Structure | Anti-inflammatory properties; lacks carbamate group |

| 4-Carbamoylpyrazole | Structure | Distinct biological activity; different substituent on pyrazole ring |

| 3-Amino-1-methylpyrazole | Structure | Used in various synthetic applications; different amino substitution position |

The combination of functional groups in this compound may enhance its solubility and bioavailability compared to these similar compounds .

Case Studies and Research Findings

A review of recent studies highlights several findings relevant to the biological activity of this compound:

- In vitro Studies : Various studies have demonstrated that pyrazole derivatives can inhibit specific enzymes associated with inflammatory responses, with IC50 values indicating potent activity against targets like IKK2 and p38 MAPK .

- In vivo Applications : Animal models have shown promising results for pyrazole derivatives in reducing inflammation and tumor growth, supporting their potential therapeutic use .

- Synthetic Pathways : Research has outlined efficient synthetic routes for producing this compound, facilitating further exploration into its biological applications .

Q & A

Q. Critical Factors :

- Temperature : Excess heat during Boc protection can lead to decomposition; reactions are typically conducted at 0–25°C.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid side reactions.

How are spectroscopic and crystallographic techniques applied to confirm the structure of this compound?

Q. Basic Characterization

- NMR Spectroscopy :

- ¹H NMR : The tert-butyl group exhibits a singlet at δ 1.4–1.5 ppm (9H). The pyrazole C-H protons resonate at δ 7.2–8.0 ppm, with splitting patterns dependent on substitution .

- ¹³C NMR : The Boc carbonyl appears at δ 150–155 ppm, while the pyrazole carbons fall between δ 95–145 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., ~212.25 g/mol).

Q. Advanced Analysis :

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) reveals hydrogen-bonding networks involving the amino and carbamate groups, critical for understanding solid-state packing .

How can researchers resolve contradictions in reported spectral data for Boc-protected pyrazole derivatives?

Advanced Data Validation

Discrepancies in NMR or MS data may arise from:

Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals.

Tautomerism : Pyrazole rings can exhibit annular tautomerism, altering peak splitting.

Impurity Profiles : Unreacted starting materials or side products (e.g., de-Boc derivatives) may skew results.

Q. Methodological Solutions :

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- 2D NMR : HSQC and HMBC experiments clarify coupling relationships and confirm connectivity .

What stability challenges are associated with the tert-butyl carbamate group in this compound under acidic/basic conditions?

Q. Advanced Stability Studies

- Acidic Conditions : The Boc group is cleaved by strong acids (e.g., TFA or HCl in dioxane), generating 5-amino-1-methylpyrazole and CO₂. Kinetic studies show pseudo-first-order degradation at pH < 2 .

- Basic Conditions : Hydrolysis occurs slowly in aqueous NaOH (pH > 10), forming the corresponding amine and tert-butanol.

Q. Experimental Design :

- pH-Rate Profiling : Monitor degradation via HPLC at varying pH levels (2–12) to identify stability thresholds.

- Activation Energy Calculation : Use Arrhenius plots (25–60°C) to predict shelf-life under storage conditions .

How do hydrogen-bonding interactions influence the crystallization and supramolecular assembly of this compound?

Advanced Solid-State Chemistry

The 5-amino and carbamate groups participate in N–H···O and N–H···N hydrogen bonds, forming:

- Dimers : Head-to-tail pairing via pyrazole N–H and carbamate C=O interactions.

- Chains : Extended networks through amino-to-carbamate hydrogen bonds.

Q. Graph Set Analysis :

- Motifs : Etter’s notation (e.g., ) classifies recurring hydrogen-bond patterns, aiding in crystal engineering .

- SHELX Refinement : X-ray data refined with SHELXL can quantify bond distances (< 2.0 Å for strong H-bonds) and angles (~150–170°).

What role does this compound play in medicinal chemistry as a building block for kinase inhibitors?

Advanced Applications

The 5-amino-1-methylpyrazole scaffold is a key pharmacophore in kinase inhibitors (e.g., JAK2 or CDK4/6). The Boc group:

Protects Reactivity : Shields the amine during cross-coupling (e.g., Suzuki-Miyaura) or alkylation steps.

Enhances Solubility : The tert-butyl group improves logP values for in vitro assays.

Case Study :

In Example 34 of , a related Boc-protected pyrazole underwent regioselective fluoropyridine coupling to yield a kinase-targeting intermediate .

How can researchers optimize regioselectivity during functionalization of the pyrazole ring?

Advanced Synthetic Chemistry

Regioselectivity is governed by:

Electronic Effects : Electrophiles (e.g., iodonium salts) preferentially attack the electron-rich C4 position of the pyrazole.

Steric Hindrance : Bulky substituents (e.g., Boc) direct reactions to less hindered sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.